[Ala17]-MCH
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Overview
Description
[Ala17]-MCH (trifluoroacetate salt) is a synthetic peptide derived from the hypothalamic neuropeptide hormone melanin-concentrating hormone. It acts as an agonist for melanin-concentrating hormone receptors, specifically binding to melanin-concentrating hormone 1 and melanin-concentrating hormone 2 receptors . This compound is used extensively in research related to endocrinology, metabolism, and neuroendocrinology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Ala17]-MCH (trifluoroacetate salt) involves solid-phase peptide synthesis, a method commonly used for the production of peptides. The process typically includes the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The trifluoroacetate salt form is achieved by treating the peptide with trifluoroacetic acid, which cleaves the peptide from the resin and removes protecting groups .
Industrial Production Methods
Industrial production of this compound (trifluoroacetate salt) follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to ensure precision and efficiency. The final product undergoes rigorous purification processes, such as high-performance liquid chromatography, to achieve high purity levels (≥98%) .
Chemical Reactions Analysis
Types of Reactions
[Ala17]-MCH (trifluoroacetate salt) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, particularly involving its sulfur-containing amino acids .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol or other reducing agents.
Substitution: Various nucleophiles can be used to modify specific amino acid residues.
Major Products
The major products formed from these reactions are typically modified peptides with altered functional groups or sequences, which can be used to study the structure-activity relationships of melanin-concentrating hormone .
Scientific Research Applications
[Ala17]-MCH (trifluoroacetate salt) has a wide range of applications in scientific research:
Chemistry: Used to study peptide synthesis and modification techniques.
Biology: Investigates the role of melanin-concentrating hormone in various physiological processes.
Medicine: Explores potential therapeutic applications for disorders related to melanin-concentrating hormone dysregulation, such as obesity and depression.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
Mechanism of Action
[Ala17]-MCH (trifluoroacetate salt) exerts its effects by binding to melanin-concentrating hormone receptors 1 and 2. This binding induces calcium mobilization within cells, leading to various downstream effects. The molecular targets include G-protein coupled receptors, which activate intracellular signaling pathways involved in energy homeostasis and mood regulation .
Comparison with Similar Compounds
Similar Compounds
Melanin-Concentrating Hormone: The natural hormone from which [Ala17]-MCH is derived.
[D-Trp8]-MCH: Another synthetic analog with different receptor binding properties.
[Phe13]-MCH: A variant with modifications at the 13th amino acid position.
Uniqueness
This compound (trifluoroacetate salt) is unique due to its specific modification at the 17th amino acid position, which enhances its stability and receptor binding affinity compared to other analogs. This makes it a valuable tool for studying the physiological and pharmacological roles of melanin-concentrating hormone .
Properties
IUPAC Name |
(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(3S,6S,9S,12S,18S,21S,24R,29R,32S)-24-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-carboxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3,12-bis(3-carbamimidamidopropyl)-6-[(4-hydroxyphenyl)methyl]-18-(2-methylpropyl)-21-(2-methylsulfanylethyl)-2,5,8,11,14,17,20,23,31-nonaoxo-9-propan-2-yl-26,27-dithia-1,4,7,10,13,16,19,22,30-nonazabicyclo[30.3.0]pentatriacontane-29-carbonyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C97H155N29O26S4/c1-48(2)39-63-79(136)109-45-72(129)111-57(21-15-33-106-95(100)101)83(140)124-75(50(5)6)92(149)121-66(42-54-25-27-55(127)28-26-54)86(143)116-62(23-17-35-108-97(104)105)93(150)126-36-18-24-70(126)91(148)123-68(89(146)110-52(9)77(134)112-59(29-30-71(99)128)84(141)125-76(51(7)8)94(151)152)46-155-156-47-69(90(147)115-61(32-38-154-11)81(138)118-63)122-80(137)58(22-16-34-107-96(102)103)113-85(142)64(40-49(3)4)119-82(139)60(31-37-153-10)114-88(145)67(44-74(132)133)120-87(144)65(41-53-19-13-12-14-20-53)117-78(135)56(98)43-73(130)131/h12-14,19-20,25-28,48-52,56-70,75-76,127H,15-18,21-24,29-47,98H2,1-11H3,(H2,99,128)(H,109,136)(H,110,146)(H,111,129)(H,112,134)(H,113,142)(H,114,145)(H,115,147)(H,116,143)(H,117,135)(H,118,138)(H,119,139)(H,120,144)(H,121,149)(H,122,137)(H,123,148)(H,124,140)(H,125,141)(H,130,131)(H,132,133)(H,151,152)(H4,100,101,106)(H4,102,103,107)(H4,104,105,108)/t52-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,75-,76-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVEALEKXBDDRGB-UKPWUPKZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CCSC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)N)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)O)CCCNC(=N)N)CC4=CC=C(C=C4)O)C(C)C)CCCNC(=N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@@H]1CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N1)CCCNC(=N)N)CC3=CC=C(C=C3)O)C(C)C)CCCNC(=N)N)CC(C)C)CCSC)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C97H155N29O26S4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2271.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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